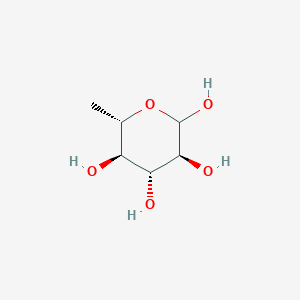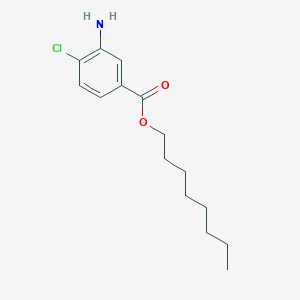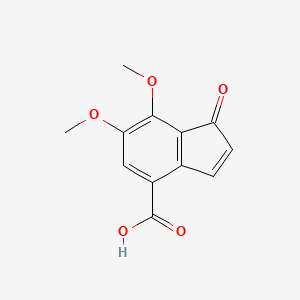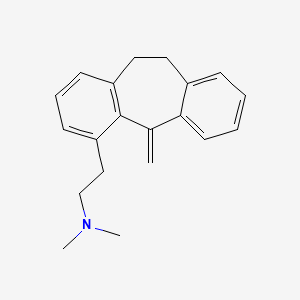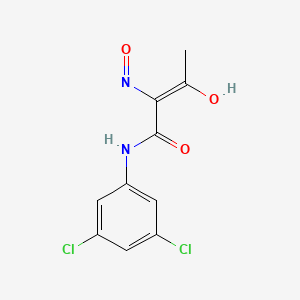
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group, a hydroxyimino group, and an oxo-butyric acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE typically involves the reaction of 3,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted phenyl compounds .
Scientific Research Applications
Chemistry: In chemistry, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays and drug discovery .
Medicine: In medicine, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is being investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, with ongoing research exploring its efficacy and safety in clinical settings .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE
- 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide
- 3,5-Dichlorophenyl isothiocyanate
Comparison: Compared to these similar compounds, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyimino group allows for specific interactions with biological targets that are not possible with the other compounds .
Properties
Molecular Formula |
C10H8Cl2N2O3 |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-5(15)9(14-17)10(16)13-8-3-6(11)2-7(12)4-8/h2-4,15H,1H3,(H,13,16)/b9-5+ |
InChI Key |
IGTQUBKGBYENIK-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC(=CC(=C1)Cl)Cl)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


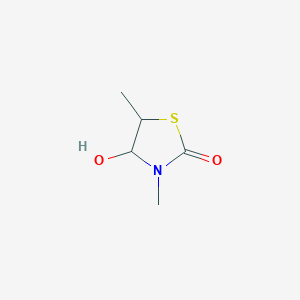
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
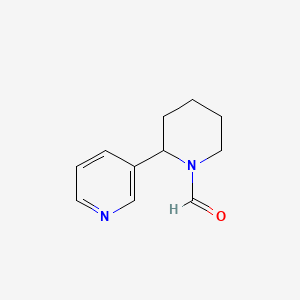
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
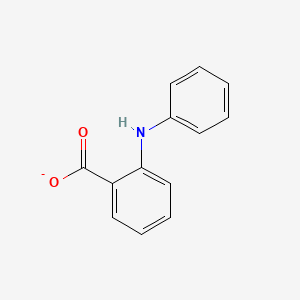
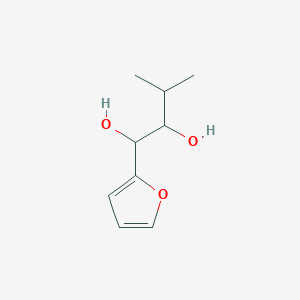
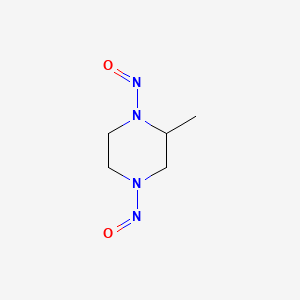
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
